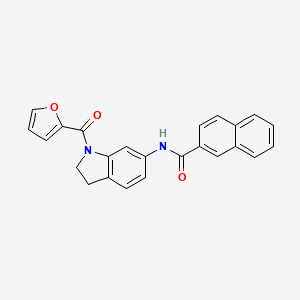

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3/c27-23(19-8-7-16-4-1-2-5-18(16)14-19)25-20-10-9-17-11-12-26(21(17)15-20)24(28)22-6-3-13-29-22/h1-10,13-15H,11-12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAPEMCUMPWAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Furan-2-Carbonylation: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Naphthamide Formation: The final step involves the coupling of the furan-2-carbonyl indoline intermediate with 2-naphthoyl chloride under basic conditions, such as using triethylamine or pyridine as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.

Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in drug discovery and development.

Industry: It is utilized in the synthesis of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs, such as the naphthamide group, indoline/indole derivatives, or benzimidazole-linked inhibitors. Below is a detailed comparison:

Structural Analogues with Naphthamide Moieties

- VU0155056 (VU01): Structure: N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide. Key Features: Incorporates a benzoimidazole-piperidine chain linked to 2-naphthamide. Biological Activity: A potent phospholipase D (PLD) inhibitor (IC₅₀ ~20 nM) with applications in cancer and metabolic disorder research. Comparison: Unlike the target compound, VU01’s benzoimidazole-piperidine group enhances binding to PLD’s catalytic pocket. The furan-indolin system in the target molecule may alter selectivity toward non-PLD targets due to reduced hydrogen-bonding capacity .

Indoline/Indole-Based Analogues

- (E)-N-(Naphthalen-2-yl)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide: Structure: Indolin-3-ylidene acetamide linked to naphthalene and quinoline groups. Key Features: The conjugated indolin-3-ylidene system enables planar binding to hydrophobic enzyme pockets.

- Halopemide (HLP): Structure: N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-4-fluoro-benzamide. Key Features: A benzimidazole-piperidine inhibitor of PLD.

Functional Group Analysis

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target compound’s logP is expected to be higher than HLP (logP ~3.5) due to the naphthamide group but lower than VU01 (logP ~4.2) due to the absence of a piperidine chain.

- Solubility : The furan-carbonyl group may improve aqueous solubility compared to HLP’s chloro-benzimidazole.

- Synthetic Accessibility : The indolin-furan system requires multistep synthesis, similar to VU01’s benzoimidazole-piperidine framework .

Research Implications and Gaps

While the target compound shares structural motifs with PLD inhibitors (e.g., VU01, HLP), its unique furan-indolin-naphthamide architecture suggests unexplored biological targets. Future studies should prioritize:

Target Identification : Screening against kinase or GPCR libraries.

SAR Studies : Modifying the furan ring (e.g., thiophene or pyrrole analogs) to optimize binding.

ADMET Profiling : Assessing metabolic stability and toxicity relative to HLP/VU01 .

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a furan ring, an indoline moiety, and a naphthamide group. This combination is believed to contribute to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]naphthalene-2-carboxamide |

| Molecular Formula | C₂₄H₁₈N₂O₃ |

| Molecular Weight | 398.41 g/mol |

| CAS Number | 1060182-08-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties have been noted in various studies, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cell Proliferation Inhibition : The compound has shown significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner.

Cell Line IC50 (µM) MCF-7 5.0 ± 0.5 HeLa 3.5 ± 0.3 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased Annexin V positivity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens:

-

Bacterial Inhibition : In vitro studies demonstrated that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 15 Escherichia coli 20

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on various cancer cell lines, confirming its role as a potent anticancer agent with mechanisms involving apoptotic pathways.

- Antimicrobial Efficacy : Another research article highlighted the compound's broad-spectrum antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide?

- Methodology : A multi-step approach is typically employed. First, synthesize the indolin-6-amine core via reductive amination or palladium-catalyzed coupling. Next, introduce the furan-2-carbonyl group using acylating agents (e.g., furan-2-carbonyl chloride) under anhydrous conditions with a base like triethylamine. Finally, couple the intermediate with 2-naphthoyl chloride in dimethylformamide (DMF) at 60–80°C for 4–6 hours. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3) and purify via column chromatography .

- Critical Parameters : Control moisture to prevent hydrolysis of acylating agents. Optimize stoichiometry to avoid side products like over-acylation.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques : Use -NMR to confirm the presence of the indoline NH ( 8.2–8.5 ppm), furan protons ( 6.3–7.1 ppm), and naphthamide aromatic signals ( 7.5–8.3 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H] for CHNO). IR spectroscopy can verify carbonyl stretches (~1680–1700 cm) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Experimental Data : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane or THF. Solubility in DMSO at 25°C is ~15 mg/mL, making it suitable for in vitro assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation of the indoline intermediate?

- Contradiction Analysis : reports 81.9% yield for similar N-acylation using DMF and KCO, but competing hydrolysis may reduce efficiency. To resolve this, use molecular sieves to scavenge water, and substitute KCO with a stronger base (e.g., DBU) for faster reaction kinetics. Pre-activate the carboxyl group using HATU/DIPEA coupling reagents to enhance electrophilicity .

Q. What strategies can address discrepancies in biological activity data across studies?

- Data Reconciliation : If cytotoxicity assays (e.g., IC) vary, verify purity (>98% via HPLC) and confirm the absence of residual solvents (e.g., DMF) that may interfere with assays. Use orthogonal cell lines (e.g., HeLa vs. MCF-7) to assess target specificity. Cross-validate mechanisms using siRNA knockdown of suspected targets (e.g., kinase enzymes) .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Methodology : Perform molecular docking (AutoDock Vina) to map interactions between the naphthamide moiety and hydrophobic pockets of target proteins (e.g., PARP-1). Modify the furan ring to introduce electron-withdrawing groups (e.g., nitro) for enhanced π-stacking. Validate predictions via synthesis and SPR binding assays .

Methodological Considerations

Q. What precautions are necessary for handling this compound in biological assays?

- Safety Protocols : Use PPE (gloves, goggles) due to potential toxicity. Store at –20°C in airtight containers to prevent degradation. For in vivo studies, conduct preliminary toxicity profiling in rodent models to establish safe dosing ranges .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

- Experimental Design : Incubate the compound in buffers (pH 2–9) at 37°C for 48 hours. Analyze degradation products via LC-MS. For temperature stability, perform accelerated aging tests at 40°C/75% RH for 4 weeks. The compound is most stable at pH 6–7 and below 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.